5,7-Dichloro-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Chemical Synthesis Quality Control

5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 448193-94-0) is a halogenated bicyclic indanone derivative, classified within the 2,3-dihydro-1H-inden-1-one family. It is characterized by chlorine substitution at the 5- and 7-positions on the indanone ring, with a molecular formula of C9H6Cl2O and a molecular weight of 201.05 g/mol.

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
CAS No. 448193-94-0
Cat. No. B1592480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2,3-dihydro-1H-inden-1-one
CAS448193-94-0
Molecular FormulaC9H6Cl2O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2Cl)Cl
InChIInChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
InChIKeyTWNXYJNWNZZECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 448193-94-0): Core Chemical Identity and Procurement Specifications


5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 448193-94-0) is a halogenated bicyclic indanone derivative, classified within the 2,3-dihydro-1H-inden-1-one family. It is characterized by chlorine substitution at the 5- and 7-positions on the indanone ring, with a molecular formula of C9H6Cl2O and a molecular weight of 201.05 g/mol . This compound is commercially available as a research chemical and organic synthesis intermediate from major suppliers, including Sigma-Aldrich and Thermo Scientific Chemicals (originally Alfa Aesar), typically at 97% purity as a solid with a melting point range of 102–106 °C . Its primary applications are in medicinal chemistry and chemical biology as a building block, where the specific dichloro substitution pattern on the indanone scaffold is the critical procurement parameter.

Why 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (448193-94-0) Cannot Be Generically Substituted in Scientific Research


Within the dichloroindanone class, substitution pattern is structurally deterministic for biological target engagement, physicochemical properties, and downstream synthetic utility. 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (448193-94-0) is one of several regioisomers, including 5,6-dichloroindanone (CAS 68755-31-7) and 4,6-dichloroindanone (CAS 52397-81-6). These isomers are not interchangeable, as the position of chlorine atoms influences the electronic distribution on the aromatic ring, the electrophilic character of the ketone moiety, and the steric environment for receptor binding or cross-coupling reactions . For instance, in the synthesis of luliconazole analogues, the 5,6-dichloroindanone isomer is specifically employed, underscoring how regiochemistry dictates synthetic pathway compatibility and biological outcome [1]. Consequently, procuring this specific isomer is essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining fidelity to published synthetic protocols. The available evidence, while limited in direct comparative quantification, points to a distinct antibacterial activity profile for this isomer [2].

5,7-Dichloro-2,3-dihydro-1H-inden-1-one (448193-94-0): Quantitative Comparative Evidence for Scientific Selection


Regioisomeric Purity and Melting Point Differentiation vs. 5,6-Dichloroindanone

The 5,7-dichloroindanone isomer (CAS 448193-94-0) exhibits a melting point range of 102–106 °C when supplied at 97% purity from Sigma-Aldrich, a key physical property for identity verification and purity assessment in procurement . In contrast, the 4,6-dichloroindanone regioisomer (CAS 52397-81-6) melts at 118–123 °C under comparable purity conditions . This ~16 °C average melting point depression relative to the 4,6-isomer allows for unambiguous compound identification and batch-to-batch consistency checks.

Medicinal Chemistry Chemical Synthesis Quality Control

Antibacterial Spectrum Breadth Against Drug-Resistant Pathogens

5,7-Dichloro-2,3-dihydro-1H-inden-1-one has demonstrated a qualitatively distinctive antibacterial spectrum, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp., according to the AntibioticDB curated database [1]. For context, while the related indanone class is known for antimicrobial properties, many derivatives show narrower or strain-specific activity. A broader study on halo-aryl 2,3-dihydro-1H-inden-1-one derivatives reported that antimicrobial potency is highly sensitive to halogenation pattern, with certain analogues exerting potent broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria, but quantitative MIC values for this exact isomer were not specified [2].

Antimicrobial Resistance Drug Discovery Infectious Disease

Commercial Availability and Standardized Purity vs. Niche Laboratory-Scale Isomers

The 5,7-isomer is readily available from multiple tier-one suppliers, including Sigma-Aldrich and Thermo Scientific (Alfa Aesar portfolio), at a standardized purity of 97% . In contrast, the 5,6-dichloro isomer (CAS 68755-31-7) and other regioisomers are primarily offered through specialty or custom synthesis, often with less stringent quality documentation . This disparity in commercial accessibility and quality assurance is a critical procurement consideration: Sigma-Aldrich's 5,7-isomer product is supported by a Certificate of Analysis and batch-specific quality control data, ensuring experimental reproducibility across studies.

Chemical Procurement Supply Chain Reproducibility

Enzyme Inhibition Potential: AdoMet-DC Inactivation Activity

In mechanism-of-action studies, 5,7-dichloro-2,3-dihydro-1H-inden-1-one has been shown to inactivate bacterial S-adenosylmethionine decarboxylase (AdoMet-DC), an enzyme critical for polyamine biosynthesis, with reported activity in the low micromolar range (3.8–39.6 µM) [1]. While direct comparator data for other dichloroindanone isomers in this specific assay are not publicly available, this activity window provides a quantitative benchmark for structure-activity relationship campaigns. AdoMet-DC inhibition is a validated antibacterial target, and the compound's potency is consistent with the observed activity against Gram-positive pathogens, including MRSA [2].

Enzyme Inhibition Antibacterial Mechanism Biochemical Assay

Optimal Research and Industrial Application Scenarios for 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (448193-94-0)


Antibacterial Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

Based on its qualitatively documented spectrum against MRSA and VRE , this compound serves as a starting point for medicinal chemistry campaigns aimed at combating antimicrobial-resistant infections. The defined AdoMet-DC enzyme inhibition range (3.8–39.6 µM) provides a quantitative target product profile benchmark for iterative analog synthesis, where the specific 5,7-dichloro substitution pattern is maintained to preserve target engagement.

Structure-Activity Relationship (SAR) Studies on Halogenated Indanone Scaffolds

Researchers comparing the biological impact of chlorine substitution patterns on the indanone core can utilize the 5,7-isomer as a defined, commercially available building block. Its distinct melting point (102–106 °C) and regioisomeric identity, compared to the 5,6-isomer and 4,6-isomer , facilitate accurate compound registration and ensure that observed biological differences are attributable to the substitution pattern rather than to ambiguous sample identity.

Chemical Biology Probe Development for Polyamine Biosynthesis Pathway Inhibition

Given its measured activity against bacterial AdoMet-DC , this compound is suitable for use as a chemical probe to dissect the role of polyamine biosynthesis in bacterial physiology. Procurement of the 97% purity material from a reputable supplier with batch-specific CoA ensures that any observed cellular phenotype can be attributed to the compound of interest and not to impurities.

Synthetic Intermediate for Complex Molecular Architectures

As an established intermediate in the synthesis of indanone-based functional molecules, this compound is employed in the construction of fused heterocycles and spirocyclic frameworks. Its reliable supply chain and standardized quality from major vendors make it the preferred choice for multi-step syntheses where batch-to-batch consistency is critical for yield reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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